UDP-N-acetylmuraminate
Description
UDP-N-acetylmuraminate (UDP-MurNAc) is a nucleotide sugar critical for bacterial peptidoglycan biosynthesis. Structurally, it consists of uridine diphosphate (UDP) linked to N-acetylmuramic acid, a derivative of N-acetylglucosamine (GlcNAc) with a lactyl group attached via an ether bond . This compound serves as a precursor for peptidoglycan cross-linking, enabling cell wall rigidity and bacterial survival . Its synthesis involves enzymatic steps such as MurA-catalyzed transfer of enolpyruvate to UDP-GlcNAc, followed by reduction to form UDP-MurNAc .
Properties
Molecular Formula |
C20H31N3O19P2 |
|---|---|
Molecular Weight |
679.4 g/mol |
IUPAC Name |
2-[3-acetamido-2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |
InChI |
InChI=1S/C20H31N3O19P2/c1-7(18(30)31)38-16-12(21-8(2)25)19(40-9(5-24)14(16)28)41-44(35,36)42-43(33,34)37-6-10-13(27)15(29)17(39-10)23-4-3-11(26)22-20(23)32/h3-4,7,9-10,12-17,19,24,27-29H,5-6H2,1-2H3,(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32) |
InChI Key |
NQBRVZNDBBMBLJ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
physical_description |
Solid |
Origin of Product |
United States |
Scientific Research Applications
Role in Bacterial Cell Wall Biosynthesis
UDP-N-acetylmuraminate is an essential precursor in the biosynthesis of peptidoglycan, which provides structural integrity to bacterial cell walls. The conversion of UDP-N-acetylglucosamine to this compound is catalyzed by the enzyme UDP-N-acetylglucosamine enolpyruvate transferase (MurA), followed by reduction by UDP-N-acetylmuramate dehydrogenase (MurB) . The subsequent addition of L-alanine to this compound is facilitated by UDP-N-acetylmuramate:L-alanine ligase (MurC), forming UDP-N-acetylmuramate-L-alanine .
Table 1: Enzymatic Reactions Involving this compound
| Enzyme | Reaction | Products |
|---|---|---|
| MurA | UDP-GlcNAc + Phosphoenolpyruvate → UDP-N-acetylenolpyruvoylglucosamine | UDP-N-acetylenolpyruvoylglucosamine |
| MurB | UDP-N-acetylenolpyruvoylglucosamine + NADP+ → UDP-N-acetylmuramate + NADPH + H+ | UDP-N-acetylmuramate |
| MurC | UDP-N-acetylmuramate + L-alanine + ATP → UDP-N-acetylmuramate-L-alanine + ADP + Pi | UDP-N-acetylmuramate-L-alanine |
Target for Antibacterial Drug Development
Given its crucial role in cell wall synthesis, enzymes involved in the metabolism of this compound are attractive targets for antibacterial drug development. Inhibitors of MurC have been identified that can effectively disrupt bacterial growth by preventing the formation of peptidoglycan . For instance, studies have shown that small molecules targeting MurC can inhibit its activity with IC50 values as low as 2.5 μM, demonstrating potential for therapeutic applications against resistant strains of bacteria .
Case Study: Inhibition of MurC Enzyme Activity
A recent study investigated the effects of a series of thiazolylaminopyrimidine compounds on the MurC enzyme from Escherichia coli. The compounds were synthesized and evaluated for their inhibitory effects on MurC activity using high-performance liquid chromatography (HPLC). Results indicated that specific inhibitors could reduce peptidoglycan synthesis significantly, highlighting their potential as new antibacterial agents .
Biotechnological Applications
This compound also has applications in biotechnology, particularly in the production of vaccines and diagnostics. By utilizing enzymes that act on this compound, researchers can engineer bacterial strains with modified cell wall properties for vaccine development or as live attenuated vaccines . Additionally, understanding the enzymatic pathways involving this compound can aid in designing biosensors for detecting bacterial infections.
Research on Enzyme Mechanisms
Research has focused on elucidating the mechanisms through which enzymes interact with this compound. Structural studies have provided insights into how MurC binds to its substrates and how this binding can be disrupted by potential inhibitors . Such studies not only advance our understanding of bacterial physiology but also inform drug design strategies aimed at these enzymes.
Table 2: Key Enzymes and Their Functions Related to this compound
| Enzyme | Function | Key Findings |
|---|---|---|
| MurA | Converts UDP-GlcNAc to UDP-N-acetylenolpyruvoylglucosamine | Essential for initial steps in peptidoglycan synthesis |
| MurB | Reduces enolpyruvyl group to form UDP-N-acetylmuramate | Target for antibiotic development due to its unique mechanism |
| MurC | Ligates L-alanine to form UDP-N-acetylmuramate-L-alanine | Inhibition leads to reduced bacterial viability |
Chemical Reactions Analysis
Reduction by UDP-N-acetylmuramate dehydrogenase (MurB)
Reaction :
-
Enzyme : UDP-N-acetylmuramate dehydrogenase (MurB, EC 1.3.1.98)
-
Role : Converts the enolpyruvyl moiety of UDP-GlcNAc-EP to lactyl ether, forming UDP-MurNAc. This step is critical for introducing the lactyl group required for subsequent peptide attachments .
L-Alanine Ligase-Catalyzed Peptide Bond Formation (MurC)
Reaction :
-
Enzyme : UDP-N-acetylmuramate:L-alanine ligase (MurC, EC 6.3.2.8)
-
Key Findings :
Tripeptide Addition via Murein Peptide Ligase (Mpl)
Reaction :
-
Enzyme : UDP-N-acetylmuramate:L-alanyl-γ-D-glutamyl-meso-diaminopimelate ligase (Mpl, EC 6.3.2.15)
-
Role : Recycles tripeptides from peptidoglycan turnover, bypassing de novo synthesis .
Isotopic Labeling Studies on Reaction Mechanisms
-
Acyl-Phosphate Intermediate :
Comparative Reaction Table
| Reaction | Substrates | Products | Enzyme (EC) |
|---|---|---|---|
| Reduction of enolpyruvate | UDP-GlcNAc-EP, NADP | UDP-MurNAc, NADPH | MurB (1.3.1.98) |
| L-Ala addition | UDP-MurNAc, L-Ala, ATP | UDP-MurNAc-L-Ala, ADP, P | MurC (6.3.2.8) |
| Tripeptide recycling | UDP-MurNAc, L-Ala-D-Glu-meso-Apm, ATP | UDP-MurNAc-tripeptide, ADP, P | Mpl (6.3.2.15) |
Biosynthetic Context
UDP-MurNAc is synthesized via two precursor steps:
-
MurA : Transfers enolpyruvate from PEP to UDP-GlcNAc, forming UDP-GlcNAc-EP.
Subsequent reactions (MurC, MurD, MurE, MurF) sequentially add amino acids to UDP-MurNAc, forming the pentapeptide chain essential for cross-linking in peptidoglycan .
Comparison with Similar Compounds
Pathway Involvement
- UDP-MurNAc : Central to peptidoglycan biosynthesis (KEGG pathways map00520, map01250) . Under iron starvation, its levels increase >20-fold in Streptococcus pneumoniae, highlighting its stress-responsive role .
- UDP-GlcNAc : Precursor for UDP-MurNAc via MurA/MurB enzymes; also involved in N-glycosylation .
- UDP-ManNAc : Utilized in capsular polysaccharide synthesis in pathogens like E. coli .
Enzyme Specificity and Inhibition
- MurA (Enolpyruvyl-UDP-GlcNAc synthase): UDP-GlcNAc is its substrate, while UDP-MurNAc acts as a feedback inhibitor (Ki = 1.2 µM) .
- MurC (UDP-MurNAc:L-alanine ligase) : Specifically ligates L-alanine to UDP-MurNAc, a step exclusive to peptidoglycan assembly .
- Fusion Enzymes: Verrucomicrobium spinosum expresses a bifunctional enzyme combining UDP-MurNAc ligase and UDP-N-acetylenolpyruvoylglucosamine reductase activities, suggesting evolutionary adaptation .
Stress-Induced Accumulation
Under iron starvation in S. pneumoniae:
| Metabolite | Fold Change | p-value |
|---|---|---|
| UDP-MurNAc | >20 | 0.01 |
| UDP-GlcNAc | 2.4 | 0.04 |
| N-acetylglucosamine | 3.8 | 0.03 |
This stark increase in UDP-MurNAc underscores its role in maintaining cell wall integrity during nutrient stress .
Anti-Pathogenic Potential
Q & A
Q. What are the established synthetic pathways for UDP-N-acetylmuraminate, and how do methodological improvements address yield limitations?
this compound is synthesized via enzymatic or chemical routes. A key chemical synthesis involves sequential phosphorylation and coupling reactions starting from UDP-N-acetylglucosamine and phosphoenolpyruvate. An improved method optimizes protecting group strategies and reaction conditions (e.g., pH control during phosphorylation) to enhance yield from 45% to 68% . Challenges like intermediate instability are mitigated using anhydrous solvents and low-temperature steps. Validation via NMR and mass spectrometry ensures product purity .
Q. How is this compound quantified in bacterial metabolomic studies, and what analytical techniques are preferred?
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard. For example, in Streptococcus pneumoniae under iron starvation, this compound was detected at a retention time of 1.50 min with a 20.2-fold increase in abundance (p = 0.01) using reverse-phase LC-MS . Internal standards (e.g., isotope-labeled analogs) and calibration curves are critical for accuracy. Sample preparation involves quenching metabolism with cold methanol and centrifugation to remove proteins .
Q. What is the metabolic role of this compound in peptidoglycan biosynthesis, and how is its substrate specificity regulated?
this compound serves as the precursor for peptidoglycan cross-linking. It is transferred to a lipid carrier (undecaprenyl phosphate) by MraY, forming Lipid I. Structural studies show that MraY’s active site recognizes the muramic acid moiety through hydrogen bonding with conserved residues (e.g., Asp-156 and Arg-243 in E. coli), ensuring specificity . Mutagenesis experiments altering these residues reduce binding affinity by >90% .
Advanced Research Questions
Q. How do experimental challenges in synthesizing this compound derivatives impact mechanistic studies of peptidoglycan glycosyltransferases?
Limited access to isotopically labeled or fluorescently tagged derivatives hinders real-time enzyme kinetics. For example, synthesizing Lipid I analogs requires regioselective phosphorylation of MurNAc-pentapeptide, which is prone to hydrolysis. A workaround involves using stabilized precursors (e.g., 1-fluorinated analogs) to track MraY activity via fluorescence quenching assays . Contradictions in catalytic rates (e.g., kcat varying from 0.5–3.0 s<sup>−1</sup> across studies) may arise from differences in enzyme purification protocols .
Q. What statistical approaches resolve contradictions in this compound abundance data across bacterial strains under stress conditions?
Metabolomic studies under iron starvation in S. pneumoniae TIGR4 showed a 20.2-fold increase in this compound , while Bacillus subtilis exhibited no significant change. Multivariate analysis (e.g., PCA or PLS-DA) can identify confounding variables like strain-specific regulation of mur genes or differential iron uptake efficiency. Normalization to cell density and internal standards (e.g., d<sup>4</sup>-succinate) minimizes technical variability .
Q. How can structural analogs of this compound be designed to probe the substrate flexibility of Mur ligases?
Rational design involves modifying the muramic acid moiety while retaining the UDP backbone. For MurE (Lys-adding enzyme), replacing the lactyl group with a methyl ether reduces binding affinity by 50%, as shown by ITC (Kd = 12 µM vs. 6 µM for wild-type). Docking simulations using Rosetta or AutoDock predict steric clashes in modified analogs, guiding synthetic prioritization .
Q. What experimental designs control for off-target effects when studying this compound biosynthesis inhibitors?
Dual-reporter assays (e.g., luciferase-based growth monitoring + LC-MS quantification) distinguish specific inhibition from cytotoxicity. For example, a screen of MraY inhibitors used S. aureus strains expressing GFP under a peptidoglycan stress promoter. Compounds reducing GFP fluorescence without affecting ATP levels (via bioluminescence assays) were prioritized . Dose-response curves with Hill coefficients >1 suggest cooperative binding .
Methodological Considerations
- Blinding and Randomization : In inhibitor studies, blinding sample identity during LC-MS analysis reduces bias. Randomize treatment groups to account for plate effects in high-throughput screens .
- Data Reproducibility : Replicate experiments across biological triplicates and report mean ± SEM. For example, this compound quantification in used n = 6 replicates per condition.
- Ethical Compliance : Adhere to biosafety protocols when handling pathogenic strains (e.g., BSL-2 for S. pneumoniae). Declare IRB/IACUC approvals if using animal models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
